molecular formula C22H23NO3S B2982377 N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1219844-30-0

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2982377
CAS No.: 1219844-30-0
M. Wt: 381.49
InChI Key: XTZCTEKFBWTCBU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a diverse array of functional groups. This compound is characterized by the presence of furan, phenyl, thiophene, and tetrahydropyran moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the furan, phenyl, and thiophene groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high efficiency. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The phenyl and thiophene groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the compound could produce a range of hydrogenated derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-2-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(furan-3-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxylate

Uniqueness

The uniqueness of N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)tetrahydro-2H-pyran-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-phenyl-N-(thiophen-3-ylmethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-21(22(9-12-25-13-10-22)19-5-2-1-3-6-19)23(15-18-8-14-27-17-18)16-20-7-4-11-26-20/h1-8,11,14,17H,9-10,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZCTEKFBWTCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N(CC3=CSC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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